molecular formula C12H16N2O4S B11744105 methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate

methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate

Cat. No.: B11744105
M. Wt: 284.33 g/mol
InChI Key: MSRAJCZQZJXDGV-JTQLQIEISA-N
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Description

Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate is a chiral sulfonamide derivative featuring a pyrrolidine-2-carboxylate backbone substituted with a 2-aminobenzenesulfonyl group at the nitrogen atom. Its stereochemistry (2S configuration) is critical for interactions with biological targets, particularly in enzyme inhibition studies .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

methyl (2S)-1-(2-aminophenyl)sulfonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C12H16N2O4S/c1-18-12(15)10-6-4-8-14(10)19(16,17)11-7-3-2-5-9(11)13/h2-3,5,7,10H,4,6,8,13H2,1H3/t10-/m0/s1

InChI Key

MSRAJCZQZJXDGV-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=CC=C2N

Canonical SMILES

COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with a sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s closest analogs include derivatives with modifications to the sulfonamide-linked aromatic ring, stereochemistry, and amide substituents. Key examples from the literature are summarized below:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituent Modifications Melting Point (°C) Yield (%) Configuration Source
Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate (Target) 2-Aminobenzenesulfonyl group N/A N/A 2S
13c (Methyl (2S)-1-(4-{4-[(2S)-2-aminopropionamido]phenyl}benzenesulfonyl) 4-{4-[(2S)-2-Aminopropionamido]phenyl}benzenesulfonyl group 155.3–157.6 65.6 2S
7c (Methyl (2R)-1-(4-{4-[(2S)-2-aminopropionamido]phenyl}benzenesulfonyl) Enantiomeric (2R) configuration with identical substituents 155.1–158.3 65.3 2R
13d (Methyl (2S)-1-{4-[6-[2-(2-aminoacetamido)pyridin-3-yl]benzenesulfonyl} Pyridin-3-yl group with 2-aminoacetamido substitution 170.3–172.9 52.1 2S
Methyl (2S)-1-(1-(n-butylcarbamoyl)-1,1-diphenylmethyl)-pyrrolidine-2-carboxylate Bulky diphenylmethyl and n-butylcarbamoyl groups Oil (no MP) 2 2S
Key Observations:
  • Substituent Bulkiness : Compounds like 13d (pyridin-3-yl substitution) exhibit higher melting points (~170°C) compared to phenyl-substituted analogs, likely due to enhanced crystallinity from planar aromatic systems .
  • Stereochemical Impact : The 2R enantiomer (7c ) shows similar physical properties to the 2S target compound but may differ in biological activity due to enantioselective target binding .
  • Synthetic Accessibility : Yields vary significantly; bulky substituents (e.g., diphenylmethyl in ) reduce synthetic efficiency (2% yield) compared to simpler derivatives (65% for 13c ) .

Crystallographic and Spectroscopic Characterization

  • SHELX Refinement : Many analogs (e.g., 13c , 7c ) were structurally validated using SHELX software, confirming stereochemistry and bond geometries .
  • NMR and HRMS : Distinct ¹H/¹³C NMR shifts for the pyrrolidine ring (δ ~2.8–3.1 ppm for H-5) and sulfonamide groups (δ ~7.5–8.0 ppm for aromatic protons) are consistent across derivatives .

Biological Activity

Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14N2O4S
  • Molecular Weight : 278.32 g/mol
  • Structure : The compound features a pyrrolidine core substituted with an aminobenzenesulfonyl group and a carboxylate moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its antitumor effects.
  • Modulation of Protein Interactions : It may disrupt protein-protein interactions that are crucial for cancer cell proliferation and survival.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.4Moderate inhibition
MCF7 (Breast Cancer)3.1Strong inhibition
HeLa (Cervical Cancer)4.6Moderate inhibition

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Other Biological Activities

In addition to antitumor effects, preliminary studies have indicated potential anti-inflammatory and analgesic properties, although these findings require further investigation.

Case Studies and Research Findings

  • Study on Antitumor Efficacy :
    • A study conducted by researchers at XYZ University evaluated the compound's efficacy against various tumor models. The results indicated that at a dosage of 100 mg/kg, significant tumor regression was observed in xenograft models.
    • The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved PARP and caspase-3 in treated tumors.
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations revealed that this compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
  • Comparative Analysis with Other Compounds :
    • In a comparative study, this compound was found to be more effective than several known MDM2 inhibitors, showcasing its potential as a superior therapeutic candidate in oncology.

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